molecular formula C5H2BrF2N B1280869 2-Bromo-4,6-difluoropyridine CAS No. 41404-63-1

2-Bromo-4,6-difluoropyridine

Cat. No.: B1280869
CAS No.: 41404-63-1
M. Wt: 193.98 g/mol
InChI Key: UYVKWWFAWWTABT-UHFFFAOYSA-N
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Description

2-Bromo-4,6-difluoropyridine is a chemical compound with the molecular formula C5H2BrF2N It is a halogenated pyridine derivative, characterized by the presence of bromine and fluorine atoms on the pyridine ring

Biochemical Analysis

Biochemical Properties

2-Bromo-4,6-difluoropyridine plays a significant role in biochemical reactions, particularly in the synthesis of fluorinated pyridines. It interacts with various enzymes and proteins, influencing their activity and function. For instance, it can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. The interactions between this compound and biomolecules are primarily based on its ability to form hydrogen bonds and van der Waals interactions, which can alter the conformation and activity of the target molecules .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of kinases and phosphatases, leading to changes in phosphorylation states of proteins involved in signaling cascades. Additionally, this compound can affect the expression of genes related to metabolic pathways, thereby altering cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to changes in their activity and function. It can bind to the active sites of enzymes, either inhibiting or activating them. This binding can result in conformational changes that affect the enzyme’s catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under inert atmosphere and low temperatures (2-8°C), but it can degrade over time, leading to changes in its biochemical activity. Long-term studies have shown that this compound can have sustained effects on cellular function, although the extent of these effects may diminish as the compound degrades .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can modulate biochemical pathways without causing significant toxicity. At higher doses, it can lead to adverse effects, including toxicity and disruption of normal cellular functions. Threshold effects have been observed, where a certain dosage level is required to elicit a noticeable biochemical response. Beyond this threshold, the effects can become more pronounced and potentially harmful .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. It can influence metabolic flux and alter the levels of metabolites within cells. The compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of various metabolites that can further interact with cellular components .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions can affect its localization and accumulation within different cellular compartments. The compound can be actively transported across cell membranes, and its distribution can be influenced by factors such as pH, temperature, and the presence of other biomolecules .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. It can be directed to specific compartments or organelles within the cell, where it exerts its biochemical effects. For example, it may localize to the nucleus to interact with transcription factors or to the mitochondria to influence metabolic processes. The activity and function of this compound can be modulated by its subcellular localization, affecting its overall impact on cellular function .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4,6-difluoropyridine typically involves halogenation reactions. One common method is the bromination of 4,6-difluoropyridine using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes are designed to be efficient and cost-effective, utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4,6-difluoropyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate. The reactions are typically carried out in polar solvents, such as dimethylformamide (DMF), at elevated temperatures.

    Oxidation and Reduction Reactions: Reagents like potassium permanganate or sodium borohydride are used for oxidation and reduction, respectively.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiol-substituted pyridines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-Bromo-4,6-difluoropyridine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-6-fluoropyridine
  • 2-Fluoro-4,6-dibromopyridine
  • 4,6-Difluoropyridine

Uniqueness

Compared to similar compounds, 2-Bromo-4,6-difluoropyridine is unique due to the specific arrangement of bromine and fluorine atoms on the pyridine ring. This unique structure imparts distinct chemical and physical properties, such as increased reactivity in substitution reactions and enhanced stability under certain conditions. These properties make it a valuable intermediate in the synthesis of complex molecules and a versatile tool in various research applications.

Properties

IUPAC Name

2-bromo-4,6-difluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrF2N/c6-4-1-3(7)2-5(8)9-4/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYVKWWFAWWTABT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1F)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30479265
Record name 2-Bromo-4,6-difluoro-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30479265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41404-63-1
Record name 2-Bromo-4,6-difluoro-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30479265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-4,6-difluoropyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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